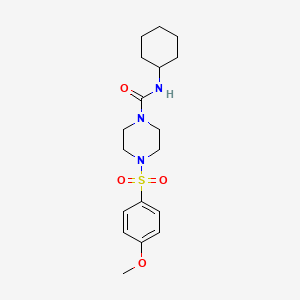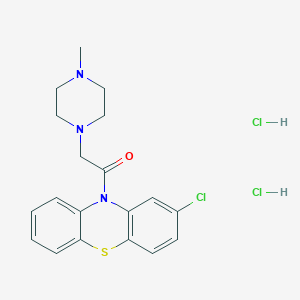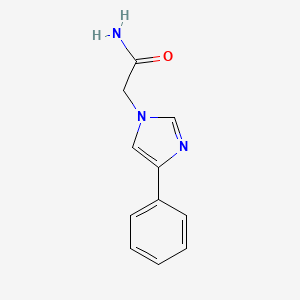![molecular formula C15H20N2O2 B5262518 (3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B5262518.png)
(3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group and a piperazine ring, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves the reaction of 3-methoxybenzoyl chloride with 4-(prop-2-en-1-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its piperazine ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound has shown promise in the treatment of certain diseases due to its anti-inflammatory and analgesic properties. It has been investigated for its potential use in treating conditions such as rheumatoid arthritis and neuropathic pain .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications .
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to analgesic and anti-inflammatory effects, making it a potential therapeutic agent for pain management and inflammatory conditions .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chlorophenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
- (3-Fluorophenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
- (3-Bromophenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
Uniqueness
(3-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone stands out due to its methoxy group, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its halogenated counterparts.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-7-16-8-10-17(11-9-16)15(18)13-5-4-6-14(12-13)19-2/h3-6,12H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAVLMNKXMDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-4-fluorobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5262452.png)
![3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5262462.png)
![2-cyanobenzyl 2-chloro-5-{5-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5262463.png)
![N,3-diisopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5262467.png)

![N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5262483.png)
![N,N,4-trimethyl-3-(2-{[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5262488.png)
![1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride](/img/structure/B5262489.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5262492.png)

![3-(2-{[1,1-bis(hydroxymethyl)propyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5262505.png)
![(5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5262515.png)
![N-benzyl-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5262528.png)
